![molecular formula C8H6ClNO2 B2624373 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one CAS No. 610267-66-8](/img/structure/B2624373.png)

7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

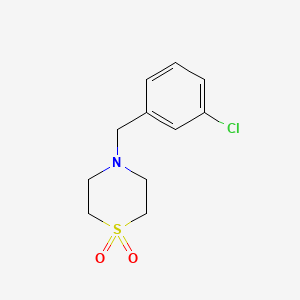

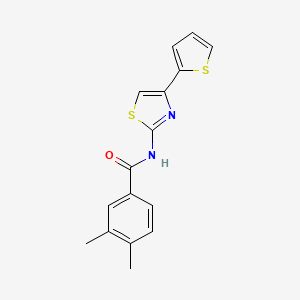

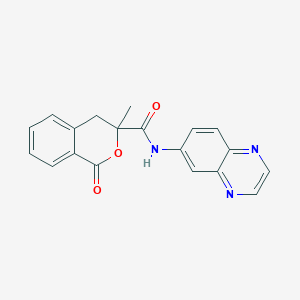

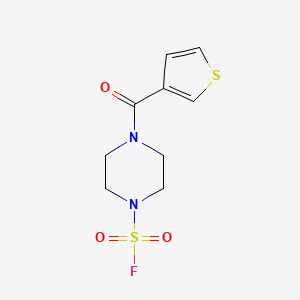

“7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one” is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.6 . It is used for research purposes .

Synthesis Analysis

The synthesis of 4H-benzo[d][1,3]oxazin-4-ones, which are similar to the compound , has been studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .

Molecular Structure Analysis

The molecular structure of “7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one” can be represented by the SMILES notation: C1C(=O)OC2=C(N1)C=CC(=C2)Cl .

Chemical Reactions Analysis

The formation of dihydro analogs of 4H-benzo[d][1,3]oxazin-4-ones, which are structurally similar to “7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one”, has been observed to correlate with the electron density on the aromatic ring . Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .

Physical And Chemical Properties Analysis

The compound “7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one” has a molecular weight of 183.6 . More specific physical and chemical properties such as melting point, IR spectrum, NMR data, and mass spectrum can be found in related compounds .

Aplicaciones Científicas De Investigación

Catalyst for Synthesis of 9-Aryl-1,8-Dioxo-Octahydroxanthenes

A new N-bromo sulfonamide reagent, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives by the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .

Catalyst for Synthesis of 4H-Pyran, Pyranopyrazole and Pyrazolo[1,2-b]Phthalazine Derivatives

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a highly efficient and homogeneous catalyst was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .

Antimicrobial Activity

Compounds with the 1,4-benzoxazine structure have been reported to exhibit antimicrobial activity .

Anticancer Activity

1,4-Benzoxazine compounds have also been found to have anticancer properties .

Antithrombotic Activity

These compounds have been reported to exhibit antithrombotic activity .

Anticonvulsant Activity

1,4-Benzoxazine compounds have been found to have anticonvulsant properties .

5-HT6 Receptor Antagonists

Compounds with the 1,4-benzoxazine structure have been reported to act as 5-HT6 receptor antagonists .

Activator of PGI2 Receptor

These compounds have been reported to act as activators of the PGI2 receptor .

Mecanismo De Acción

While the exact mechanism of action for “7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one” is not specified in the search results, similar compounds such as 4H-benzo[d][1,3]oxazin-4-ones have shown substrate inhibitory activity towards the serine protease human leukocyte elastase , which is the presumed tissue degenerating agent in the pathogenesis of several diseases .

Direcciones Futuras

Future research could focus on further optimization and mechanism studies on this chemotype . Additionally, the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action . This information could guide the design of future compounds.

Propiedades

IUPAC Name |

7-chloro-3,4-dihydro-1,4-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVJPZQFICYBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC2=C(N1)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2624291.png)

![2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2624293.png)

![2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2624294.png)

![Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate](/img/structure/B2624296.png)

![3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624298.png)

![N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2624300.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2624304.png)

![6-Acetyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2624305.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2624307.png)

![7-(2,3-Dihydroindol-1-yl)-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2624310.png)